molecular formula C21H24ClNO4 B6561634 2-(4-chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide CAS No. 1091074-20-2

2-(4-chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B6561634
CAS No.: 1091074-20-2
M. Wt: 389.9 g/mol
InChI Key: MNIFTLORHJTQSO-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It appears to have a chlorophenoxy group, a methoxyphenyl group, and an acetamide group . It’s likely used in the field of organic chemistry, possibly as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide is not yet fully understood. However, it is believed to act on the central nervous system by binding to certain receptors in the brain, thus altering the activity of certain neurotransmitters. It has also been suggested that it may interact with certain enzymes in the body, thus modulating the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound has the potential to modulate the activity of certain enzymes in the body, thus affecting the metabolism of certain drugs. It has also been shown to have an effect on the central nervous system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is available commercially. Secondly, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound can be toxic if ingested in large quantities.

Future Directions

There are several potential future directions for research involving 2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide. Firstly, further research could be conducted into the mechanism of action of the compound, in order to better understand its effects on the body. Additionally, further research could be conducted into the potential applications of the compound in various medical treatments. Finally, further research could be conducted into the potential toxicity of the compound, in order to ensure its safe use in laboratory experiments.

Synthesis Methods

2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide can be synthesized using the following method. First, 4-chlorophenol and 4-methoxybenzaldehyde are reacted in the presence of sodium hydroxide to form this compound(4-methoxyphenyl)-2-oxo-2H-1-benzopyran-3-acetamide. Then, the compound is reacted with acetic anhydride in the presence of sodium acetate to form this compound.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide has been studied for its potential applications in scientific research. The compound has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the mechanism of action of certain drugs. It has also been used in studies of the effects of certain drugs on the cardiovascular system, as well as in studies of the metabolism of certain drugs.

Safety and Hazards

The safety and hazards associated with this compound are not available. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-25-18-6-2-16(3-7-18)21(10-12-26-13-11-21)15-23-20(24)14-27-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIFTLORHJTQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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